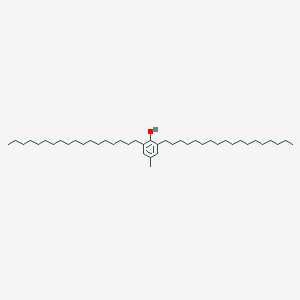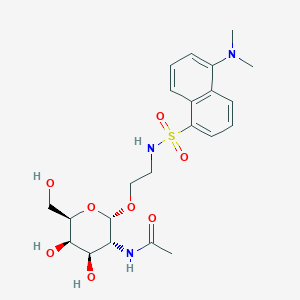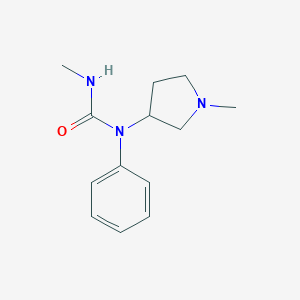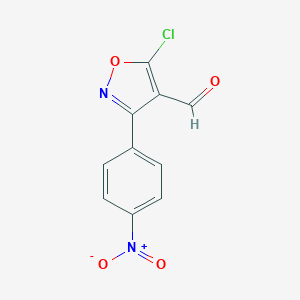
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde (NPIC) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, making it a valuable tool for researchers in various fields. In
Mécanisme D'action
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde inhibits the activity of enzymes and proteins by binding to their active sites. It forms covalent bonds with the active site residues, leading to the inhibition of enzyme activity. The exact mechanism of action for 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde is still being studied, but it is believed to involve the formation of a Schiff base intermediate with the target protein or enzyme.
Biochemical and Physiological Effects:
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of aldose reductase, leading to a decrease in the accumulation of sorbitol, which is involved in the development of diabetic complications. 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has also been shown to inhibit the activity of CK2, leading to a decrease in cell proliferation and survival. Additionally, 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde in lab experiments is its ability to selectively inhibit the activity of enzymes and proteins. This makes it a valuable tool for studying the role of these molecules in various biological processes. However, 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has some limitations as well. It can be toxic to cells at high concentrations, and its mechanism of action is still not fully understood.
Orientations Futures
There are many future directions for research on 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde. One area of interest is its potential as a therapeutic agent for the treatment of diabetic complications and cancer. Another area of interest is its use as a tool for studying the role of enzymes and proteins in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde and its potential side effects.
Méthodes De Synthèse
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde can be synthesized through a multi-step process starting with the reaction of 4-nitroaniline with chloroacetyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized with phosphorus oxychloride to form 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been found to be a potent inhibitor of the enzyme aldose reductase, which is involved in the development of diabetic complications. 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been found to have anti-inflammatory and anti-tumor properties.
Propriétés
Numéro CAS |
108471-52-9 |
|---|---|
Formule moléculaire |
C10H5ClN2O4 |
Poids moléculaire |
252.61 g/mol |
Nom IUPAC |
5-chloro-3-(4-nitrophenyl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClN2O4/c11-10-8(5-14)9(12-17-10)6-1-3-7(4-2-6)13(15)16/h1-5H |
Clé InChI |
OEXVLZNBPAVYII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)[N+](=O)[O-] |
Synonymes |
5-CHLORO-3-(4-NITROPHENYL)-4-ISOXAZOLECARBOXALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



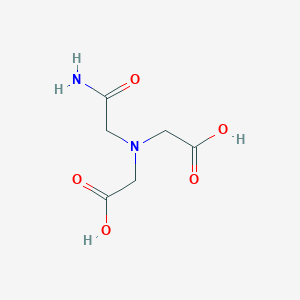


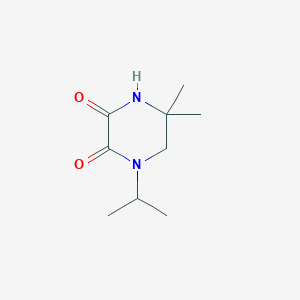

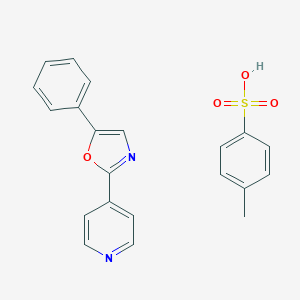
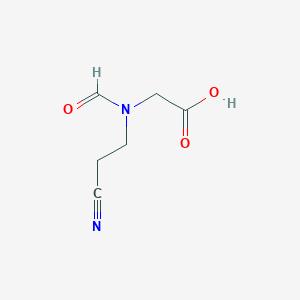
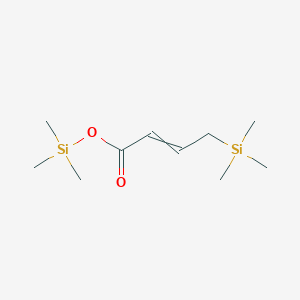
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
